molecular formula C72H48N4Si B3170512 bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane CAS No. 944465-42-3

bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane

Cat. No.: B3170512
CAS No.: 944465-42-3
M. Wt: 997.3 g/mol
InChI Key: FCDNEESKPPIAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane is a compound known for its application in organic light-emitting diodes (OLEDs). It contains four electron-donating carbazole groups linked by a diphenylsilane unit, which enhances its stability and efficiency in electronic devices .

Mechanism of Action

Target of Action

Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane, also known as SimCP2, is primarily used in the fabrication of organic light-emitting diodes (OLEDs) . Its primary targets are the emissive layers of these devices, where it acts as a host material for phosphorescent dopants .

Mode of Action

SimCP2 contains four electron-donating carbazole groups with two mCP units (a well-known host material) joined together by a diphenylsilane link . It possesses a wide triplet band gap (ET = 3.0 eV), high carrier mobility, and ambipolar transport property .

Biochemical Pathways

In the context of OLEDs, the biochemical pathways are replaced by electronic and photonic processes. SimCP2’s wide triplet band gap allows it to host blue phosphorescent dopants, facilitating efficient energy transfer from the host to the dopant . This results in high-efficiency electroluminescence.

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of SimCP2, we can discuss its properties relevant to device fabrication. SimCP2 has a high glass transition temperature (Tg = 148 °C), indicating its stability under heat . Its solution processability gives it an advantage in device fabrication, enabling higher device efficiency .

Result of Action

The use of SimCP2 in OLEDs results in devices with high luminance and enhanced lifetime . For instance, devices using SimCP2 as a host for the blue phosphorescent dopant FIrpic have achieved a maximum external quantum efficiency (EQE) of 17.7% and a maximum power efficiency of 24.2 lm/W .

Action Environment

The performance of SimCP2 in OLEDs can be influenced by various environmental factors. For example, the quality of the thin films it forms can be affected by the conditions under which the device is fabricated. Additionally, the operational stability and lifetime of the OLEDs can be influenced by environmental conditions such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane plays a crucial role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes, proteins, and other biomolecules through its electron-donating carbazole groups. These interactions are primarily non-covalent, involving π-π stacking and hydrogen bonding. The compound’s diphenylsilane core provides a rigid framework that enhances its stability and interaction with biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. The compound’s ability to interact with cellular membranes also impacts cell function, potentially altering membrane fluidity and permeability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy cell signaling. At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cell death. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as those involved in the synthesis and degradation of biomolecules. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane involves the reaction of 3,5-di(9H-carbazol-9-yl)phenylboronic acid with diphenyldichlorosilane under palladium-catalyzed Suzuki coupling conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Sublimation is often used to obtain ultra-pure grade chemicals .

Chemical Reactions Analysis

Types of Reactions

Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Similar in structure but with different electronic properties.

    1,3-bis(9H-carbazol-9-yl)benzene: Another carbazole-based compound used in OLEDs.

Uniqueness

Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane is unique due to its combination of high triplet energy, excellent thermal stability, and solution processability. These properties make it a preferred choice for high-performance OLED applications .

Properties

IUPAC Name

bis[3,5-di(carbazol-9-yl)phenyl]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H48N4Si/c1-3-23-53(24-4-1)77(54-25-5-2-6-26-54,55-45-49(73-65-35-15-7-27-57(65)58-28-8-16-36-66(58)73)43-50(46-55)74-67-37-17-9-29-59(67)60-30-10-18-38-68(60)74)56-47-51(75-69-39-19-11-31-61(69)62-32-12-20-40-70(62)75)44-52(48-56)76-71-41-21-13-33-63(71)64-34-14-22-42-72(64)76/h1-48H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNEESKPPIAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138763
Record name 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

997.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944465-42-3
Record name 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944465-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane
Reactant of Route 4
Reactant of Route 4
bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane
Reactant of Route 5
Reactant of Route 5
bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane
Reactant of Route 6
Reactant of Route 6
bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.